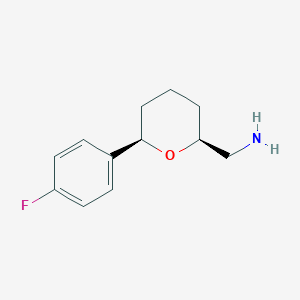![molecular formula C15H10F3N5O2S2 B13055889 (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiazole ring, a sulfonyl group, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfur trioxide or chlorosulfonic acid.
Attachment of the Trifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenyl halide reacts with a suitable nucleophile.
Formation of the Methanecarbohydrazonoylcyanide Moiety: This involves the reaction of a hydrazine derivative with a cyanide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.
作用機序
The mechanism of action of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide: shares similarities with other sulfonyl-containing compounds and thiazole derivatives.
Cresol: A simpler aromatic compound with a hydroxyl group.
Benzylamine: An aromatic amine with a simpler structure.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H10F3N5O2S2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
(1E)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C15H10F3N5O2S2/c1-9-13(7-20)14(23-26-9)27(24,25)8-12(6-19)22-21-11-4-2-10(3-5-11)15(16,17)18/h2-5,21H,8H2,1H3/b22-12+ |
InChIキー |
XABDKBMKUCPYNL-WSDLNYQXSA-N |
異性体SMILES |
CC1=C(C(=NS1)S(=O)(=O)C/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C#N)C#N |
正規SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=C(C=C2)C(F)(F)F)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


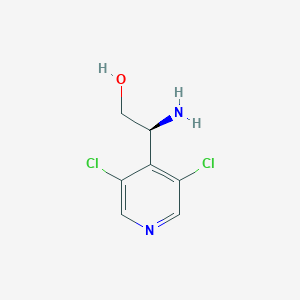
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
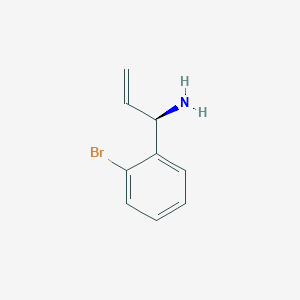
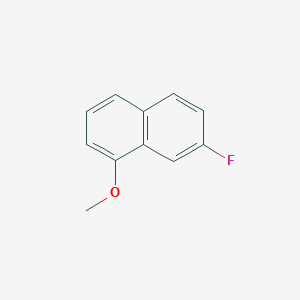

![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)
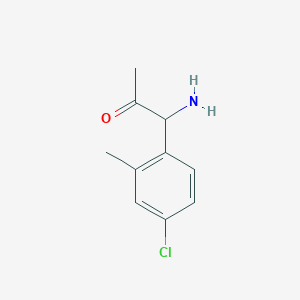


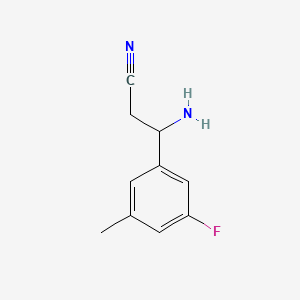
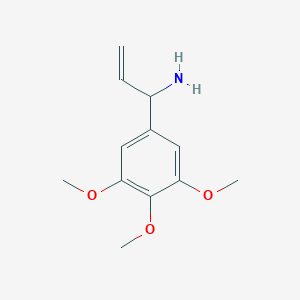
![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
